molecular formula C3H3N2- B1232749 pyrazol-2-ide

pyrazol-2-ide

Cat. No.: B1232749
M. Wt: 67.07 g/mol
InChI Key: LBLQPCAYBXWESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazol-2-ide is a valuable anionic species derived from pyrazole, a simple five-membered aromatic heterocycle featuring two adjacent nitrogen atoms . This structure serves as a fundamental building block and versatile precursor in organic synthesis, particularly for the development of more complex, functionalized pyrazole derivatives and metal complexes . Pyrazole cores are exceptionally significant in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Research highlights their potential as anticancer agents by inhibiting targets like tubulin polymerization, VEGFR2, and CDK-2 . They also show robust anti-inflammatory, antimicrobial, and antiviral properties, with recent studies identifying pyrano[2,3-c]pyrazole derivatives as novel inhibitors of human coronavirus 229E and SARS-CoV-2 Mpro . Beyond pharmaceuticals, pyrazole-based structures are investigated for their material science applications, such as fluorescent probes with large Stokes shifts, and in agrochemical development . This reagent is intended for use in method development, heterocyclic compound synthesis, and drug discovery research. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3N2-

Molecular Weight

67.07 g/mol

IUPAC Name

pyrazol-2-ide

InChI

InChI=1S/C3H3N2/c1-2-4-5-3-1/h1-3H/q-1

InChI Key

LBLQPCAYBXWESC-UHFFFAOYSA-N

SMILES

C1=C[N-]N=C1

Canonical SMILES

C1=C[N-]N=C1

Origin of Product

United States

Synthetic Strategies and Methodologies for Pyrazol 2 Ide and Its Derivatives

Classical and Modern Approaches to Pyrazol-2-ide Precursor Synthesis

The foundational methods for constructing the pyrazole (B372694) ring have been refined over more than a century and remain highly relevant. These classical approaches are complemented by modern variations that offer improved efficiency and regioselectivity.

Cyclocondensation Reactions in Pyrazole Synthesis

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgmdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a β-diketone with hydrazine, which acts as a bidentate nucleophile, to form the five-membered heterocyclic ring. mdpi.comnih.gov

A significant challenge in this method is controlling the regioselectivity when using substituted hydrazines, as two different regioisomers can be formed. beilstein-journals.orgmdpi.com However, researchers have developed strategies to address this issue. For instance, the reaction of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to produce 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and yields ranging from 59% to 98%. mdpi.com

The versatility of this method is enhanced by the in situ generation of the 1,3-dicarbonyl precursors. For example, ketones can react with acid chlorides to form 1,3-diketones, which are then cyclized with hydrazine in a one-pot process. mdpi.com Similarly, α,β-unsaturated carbonyl compounds and acetylenic ketones also serve as effective three-carbon synthons for cyclocondensation with hydrazines, although mixtures of regioisomers can still be an issue with the latter. mdpi.comnih.govrsc.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

1,3-DielectrophileHydrazine DerivativeConditionsProductYieldReference
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide, room temp.1-Aryl-3,4,5-substituted pyrazoles59-98% mdpi.com
Ketones + Acid ChloridesHydrazineIn situ diketone formationPolysubstituted pyrazolesGood to excellent mdpi.com
α,β-Unsaturated KetonesHydrazine derivativesOxidation of intermediate pyrazolinePyrazolesVaries nih.gov
Acetylenic KetonesHydrazine derivativesCyclocondensationMixture of pyrazole regioisomersVaries mdpi.com
α-Arylselanyl-1,3-diketonesArylhydrazinesGlycerol, 60 °C, N₂ atmosphere4-ArylselanylpyrazolesModerate to good scielo.br

1,3-Dipolar Cycloaddition Reactions in Pyrazole Ring Formation

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is another powerful and efficient strategy for constructing the pyrazole ring. rsc.org This method involves the reaction of diazo compounds or their precursors with alkynes or alkenes. rsc.orgworktribe.com

A common approach involves the in situ generation of diazo compounds from N-tosylhydrazones. organic-chemistry.orguniovi.es These diazo compounds then readily undergo a 1,3-dipolar cycloaddition with terminal or internal alkynes to form pyrazoles. organic-chemistry.orguniovi.es This method often offers excellent regioselectivity, which is a significant advantage over classical cyclocondensation reactions. organic-chemistry.org For instance, the reaction of tosylhydrazones derived from acetophenones with terminal alkynes yields 3,4,5-trisubstituted pyrazoles as single regioisomers. uniovi.es

The mechanism of this transformation typically involves the initial cycloaddition to form a 3H-pyrazole intermediate, which then undergoes a beilstein-journals.orgworktribe.com-sigmatropic rearrangement to yield the aromatic 1H-pyrazole. uniovi.esscispace.com This cascade process has been successfully applied to the synthesis of chiral pyrazoles with high stereoretention. scispace.com Diazophosphonates have also been explored as stable surrogates for diazoalkanes in these cycloadditions, reacting with alkynes to form N-H pyrazoles. worktribe.com

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

1,3-Dipole SourceDipolarophileConditionsProductKey FeaturesReference
N-TosylhydrazonesTerminal AlkynesBase-promoted1,3,5-Trisubstituted or 3,4,5-Trisubstituted PyrazolesHigh regioselectivity organic-chemistry.orguniovi.es
N-TosylhydrazonesBromovinyl Acetals (Alkyne Surrogates)In situ diazo generation3,5-Disubstituted PyrazolesGood yields, tolerates various substituents organic-chemistry.org
DiazophosphonatesAlkynesThermalN-H PyrazolesStable diazo surrogates, regiospecific with unsymmetrical alkynes worktribe.com
α-Chiral TosylhydrazonesTerminal AlkynesBase-promotedChiral PyrazolesStereoretentive beilstein-journals.orgworktribe.com-sigmatropic rearrangement scispace.com
Nitrile IminesAlkenes/AlkynesVariesSubstituted PyrazolesVersatile 1,3-dipole rsc.org

Advanced Synthetic Protocols for this compound Analogues

To meet the growing demand for molecular diversity and more efficient synthetic routes, advanced protocols have been developed. These include transition metal-catalyzed reactions, multicomponent reactions, and microwave-assisted synthesis, which offer significant advantages in terms of scope, efficiency, and environmental impact.

Transition Metal-Catalyzed Syntheses of Pyrazoles

Transition metal catalysis has revolutionized the synthesis of pyrazoles, enabling novel bond formations and expanding the accessible chemical space. mdpi.com Palladium and copper are among the most frequently used metals in these transformations. organic-chemistry.orgbeilstein-journals.orgmdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are employed to introduce aryl and other substituents onto the pyrazole ring. organic-chemistry.orgbeilstein-journals.org For example, N-arylpyrazoles can be synthesized in high yields through the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using specialized phosphine (B1218219) ligands like tBuBrettPhos. organic-chemistry.org Palladium catalysis also enables four-component coupling reactions of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide to produce pyrazole derivatives. organic-chemistry.org

Copper-catalyzed reactions are also prevalent, often used for N-arylation and in multicomponent syntheses. beilstein-journals.orgorganic-chemistry.org For instance, a copper-catalyzed three-component reaction of enaminones, hydrazines, and aryl halides leads to 1,3-substituted pyrazoles through a domino process involving cyclization followed by Ullmann coupling. beilstein-journals.org Iron- and ruthenium-catalyzed reactions have also been reported for the regioselective synthesis of substituted pyrazoles from diarylhydrazones and diols. organic-chemistry.org More recently, a titanium-mediated multicomponent oxidative coupling of alkynes, nitriles, and Ti imido complexes has been developed, which notably forms the N-N bond in the final oxidation step, avoiding the use of hydrazine reagents. nih.gov

Table 3: Examples of Transition Metal-Catalyzed Pyrazole Syntheses

CatalystReactantsReaction TypeProductKey FeaturesReference
PalladiumAryl triflates, Pyrazole derivativesC-N CouplingN-ArylpyrazolesHigh yields, tolerates ortho-substituents organic-chemistry.org
PalladiumTerminal alkyne, Hydrazine, CO, Aryl iodideFour-component couplingSubstituted pyrazolesOne-pot synthesis organic-chemistry.org
CopperEnaminones, Hydrazines, Aryl halidesThree-component domino reaction1,3-Substituted pyrazolesTolerates sterically demanding aryl moieties beilstein-journals.org
IronDiarylhydrazones, Vicinal diolsRing-opening cyclization1,3- and 1,3,5-Substituted pyrazolesRegioselective organic-chemistry.org
TitaniumAlkynes, Nitriles, Ti imido complexesMulticomponent oxidative couplingMultisubstituted pyrazolesAvoids hydrazine reagents, forms N-N bond nih.gov
SilverN'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateSequential nucleophilic addition, cyclization, elimination, beilstein-journals.orgworktribe.com-H shiftTrifluoromethylated pyrazole derivativesModerate to excellent yields mdpi.com

Multicomponent Reactions (MCRs) for Pyrazole Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.net MCRs have become a powerful tool for generating diverse libraries of pyrazole derivatives. beilstein-journals.orgmdpi.com

Many MCRs for pyrazole synthesis are based on the in situ generation of key intermediates, such as 1,3-dicarbonyl compounds or α,β-unsaturated systems. beilstein-journals.org For example, a three-component synthesis can involve the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid like Yb(PFO)₃, to produce polysubstituted pyrazoles. beilstein-journals.org Four-component reactions are also common, such as the one-pot synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.org These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization. beilstein-journals.org

The versatility of MCRs allows for the incorporation of a wide range of functional groups and the construction of complex, fused heterocyclic systems. beilstein-journals.orgrsc.org These reactions are often promoted by various catalysts, including metal catalysts and organocatalysts, and can be performed under environmentally friendly conditions. rsc.org

Table 4: Examples of Multicomponent Reactions for Pyrazole Synthesis

Number of ComponentsReactantsCatalyst/ConditionsProductKey FeaturesReference
ThreeAldehydes, β-Ketoesters, HydrazinesYb(PFO)₃Persubstituted pyrazolesMild and efficient beilstein-journals.org
ThreeEnolates, Carboxylic acid chlorides, HydrazinesLiHMDS1,3,5-Trisubstituted pyrazolesIn situ diketone formation, good to excellent yields beilstein-journals.org
FourAldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateSodium gluconateDihydropyrano[2,3-c]pyrazolesOne-pot, green catalyst rsc.org
FourEthyl acetoacetate, Hydrazine hydrate, Aldehydes, MalononitrileCo₃O₄-SiO₂-NH₂ nanocompositesPyranopyrazolesShort reaction times, excellent yields mdpi.com
FourSalicylaldehydes, 4-Hydroxy-6-methyl-2H-pyran-2-one, 2-Hydrazinyl-4-phenylthiazolesPiperidine1-(Thiazol-2-yl)pyrazole derivativesOne-pot Knorr reaction beilstein-journals.org

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. researchgate.net The use of microwave irradiation is particularly advantageous in pyrazole synthesis, often leading to significantly reduced reaction times and cleaner product formation. researchgate.netdergipark.org.tr

This technology has been successfully applied to classical cyclocondensation reactions. dergipark.org.tr For instance, the synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones from ethyl acetate (B1210297) and phenylhydrazine (B124118) can be achieved in just 2-4 minutes under microwave irradiation. dergipark.org.tr Similarly, the cyclocondensation of enones with semicarbazide (B1199961) hydrochloride to form 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles is accomplished in 4 minutes with an 82-96% yield. dergipark.org.tr

Microwave heating has also been integrated with multicomponent strategies and solvent-free conditions, aligning with the principles of green chemistry. mdpi.comrsc.org A solvent-free, microwave-assisted approach has been described for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles, generating adducts rapidly and efficiently. mdpi.com Furthermore, one-pot microwave-assisted syntheses of novel pyrazole derivatives from substituted benzaldehydes, ethyl-3-oxobutanoate, and phenylhydrazine in water have been reported, highlighting the method's efficiency and environmental benefits. dergipark.org.tr

Table 5: Examples of Microwave-Assisted Pyrazole Synthesis

Reaction TypeReactantsConditionsProductKey AdvantagesReference
CyclocondensationEthyl acetate, 1-PhenylhydrazineMicrowave, 2-4 min3-Methyl-1-substituted-1H-pyrazol-5(4H)-onesRapid synthesis dergipark.org.tr
CyclocondensationEnones, Semicarbazide hydrochlorideMicrowave, 100W, 70°C, 4 min5-Trifluoromethyl-4,5-dihydro-1H-pyrazolesHigh yields (82-96%) dergipark.org.tr
Ring OpeningPhenyl glycidyl ether, PyrazolesMicrowave, 120°C, 1 min, solvent-free1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-olRapid, efficient, solvent-free mdpi.com
One-pot MCRSubstituted benzaldehyde, Ethyl-3-oxobutanoate, PhenylhydrazineMicrowave, water, 20 minNovel pyrazole derivativesGreen synthesis, good yields dergipark.org.tr
CyclizationChalcones, Hydrazine hydrateMicrowave, Chloramine-T catalyst3-Bromo-1-phenyl-pyrazole derivativesEfficient, very good yields researchgate.net

Regioselective Synthesis of Substituted Pyrazoles

The synthesis of pyrazoles, a class of heterocyclic compounds, often requires precise control over the placement of substituents on the ring, a concept known as regioselectivity. The classic and most common method for pyrazole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org However, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, this method can produce a mixture of two regioisomeric pyrazoles. thieme-connect.com The regiochemical outcome is influenced by the reaction conditions and the nature of the substituents on both reactants.

Several modern strategies have been developed to achieve high regioselectivity in the synthesis of substituted pyrazoles.

One highly effective method involves the reaction of acetylenic ketones with monosubstituted hydrazines. thieme-connect.com This approach has been shown to be highly regioselective, providing 1,3,5-substituted pyrazoles in excellent yields. The reaction's regioselectivity is consistently high and is not significantly affected by the electronic nature of the substituents on the acetylenic ketone. thieme-connect.com This allows for the predictable synthesis of a specific regioisomer by choosing the appropriate substitution pattern in the starting materials. thieme-connect.com

Another strategy for achieving regioselectivity is through the use of α,β-unsaturated ketones that contain a leaving group. For instance, α-benzotriazolyl-α,β-unsaturated ketones react with monosubstituted hydrazines to form a single regioisomer of the resulting 1,3,5-trisubstituted pyrazole. acs.org

More recent developments include copper-catalyzed cascade reactions. A convenient and highly regioselective synthesis of 1,3-disubstituted or 1,3,4-trisubstituted pyrazoles can be achieved from the reaction of saturated ketones with hydrazines or aldehyde hydrazones, respectively, using a Cu(II) catalyst. sioc-journal.cn One-pot procedures combining sequential reactions, such as a copper-free acyl Sonogashira coupling followed by intramolecular cyclization, also provide a regioselective route to substituted pyrazoles in environmentally benign media like PEG-400/water. rsc.org

The table below details the regioselective synthesis of 1,3,5-substituted pyrazoles from the reaction of various acetylenic ketones with methylhydrazine, demonstrating the high degree of regioselectivity achieved.

Table 1: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Methylhydrazine thieme-connect.com

Entry Acetylenic Ketone (R1-C≡C-CO-R2) Product (1-methyl-3-R2-5-R1-pyrazole) Yield (%) Regioisomeric Ratio
1 R1 = Ph, R2 = Ph 1-methyl-3,5-diphenylpyrazole 94 >98:2
2 R1 = 4-MeO-C6H4, R2 = Ph 1-methyl-3-phenyl-5-(4-methoxyphenyl)pyrazole 92 >98:2
3 R1 = 4-Cl-C6H4, R2 = Ph 1-methyl-3-phenyl-5-(4-chlorophenyl)pyrazole 95 >98:2
4 R1 = Ph, R2 = 4-MeO-C6H4 1-methyl-3-(4-methoxyphenyl)-5-phenylpyrazole 89 >98:2
5 R1 = Ph, R2 = 4-Cl-C6H4 1-methyl-3-(4-chlorophenyl)-5-phenylpyrazole 96 >98:2
6 R1 = Ph, R2 = 2-thienyl 1-methyl-3-(2-thienyl)-5-phenylpyrazole 91 >98:2

Data sourced from research on the reaction of acetylenic ketones with mono-substituted hydrazines. thieme-connect.com

Functionalization Strategies for Pyrazole Rings Relevant to Anion Formation

The formation of the this compound anion, more commonly known as the pyrazolate or pyrazolide anion, is a fundamental reaction of the pyrazole ring, enabling its extensive use in coordination and materials chemistry. researchgate.netmdpi.com This process involves the deprotonation of the N-H group of the pyrazole ring. nih.gov The resulting pyrazolide ion is an exobidentate ligand capable of bridging two metal centers. cdnsciencepub.com

The primary strategy for generating the pyrazolide anion is the treatment of a neutral pyrazole with a base. mdpi.com The N-H proton is Brønsted acidic, and its removal creates the anionic pyrazolate. mdpi.comnih.gov The choice of base depends on the acidity of the specific pyrazole derivative. Common bases include alkali metal hydroxides, alkoxides, and organometallic reagents. For example, the deprotonation of pyrazole can be promoted by adsorbed hydroxide (B78521) anions on silver colloidal surfaces, leading to the formation of a pyrazolide anion adsorbate. acs.org

The ease of anion formation can be tuned by the substituents present on the pyrazole ring. Functionalization of the pyrazole core is therefore a key strategy. This can be achieved either by building the ring from already functionalized precursors or by direct functionalization of a pre-formed pyrazole ring. mdpi.comresearchgate.net

Syntheses have been developed to install functionalized side chains at specific carbon atoms of the pyrazole ring, such as C3 and C5. acs.org For example, 5-substituted 3-(chloromethyl)pyrazoles can be synthesized and subsequently used as precursors to introduce other functional groups like thioethers or phosphines via nucleophilic substitution. acs.org Placing such ligating groups on a ring carbon leaves the nitrogen atoms free for deprotonation and coordination, allowing for the creation of multifunctional ligands where the pyrazolide unit can form hydrogen bonds. acs.org

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrazole core, providing direct access to a wide range of functionalized pyrazoles without the need for pre-functionalized starting materials. researchgate.net The inherent electronic properties of the pyrazole ring, with the Lewis basic N2 atom, can direct these functionalization reactions to specific positions, primarily C5. researchgate.net These modifications can influence the electronic environment of the ring, thereby affecting the stability and reactivity of the pyrazolide anion formed upon deprotonation.

The table below provides examples of deprotonation reactions of pyrazole derivatives to form pyrazolide anions in different chemical contexts.

Table 2: Examples of Pyrazole Deprotonation for Anion Formation

Pyrazole Derivative Base/Reagent Resulting Species/Complex Application Context Reference
Pyrazole Adsorbed OH- on Ag colloids Silver-pyrazolide adsorbate Surface-Enhanced Raman Scattering (SERS) studies acs.org
3,5-disubstituted pyrazoles Not specified Bridging pyrazolide in binuclear palladium complexes Synthesis of bimetallic complexes cdnsciencepub.com
Protic pincer-type pyrazole ruthenium complex Base in methanol (B129727) Bis(pyrazolato) methanol complex Coordination chemistry, catalyst development mdpi.com
Protic PNN pincer-type nickel(II) complex Base Pyrazolato complex Coordination chemistry, ligand reactivity studies mdpi.com
Deuterated pyrazole F- (from NF3) 1-pyrazolide-d3 anion Photoelectron spectroscopy studies aip.org

Coordination Chemistry of Pyrazol 2 Ide Ligands

Ligand Design Principles for Pyrazol-2-ide Systems

The design of ligands based on the pyrazole (B372694) framework is a cornerstone of modern coordination chemistry, allowing for the construction of complexes with diverse geometries and functionalities. researchgate.netnih.gov The adaptability of the pyrazole ring system enables the creation of ligands with varying denticity and electronic properties.

The versatility of pyrazole-based ligands is evident in their ability to adopt monodentate, bidentate, and polydentate coordination modes. allen.inbyjus.com

Monodentate Ligands: In their simplest form, pyrazole and its derivatives can act as monodentate ligands, coordinating to a metal center through one of their nitrogen atoms. allen.inccsenet.org This mode of coordination is often seen with neutral pyrazole molecules. researchgate.net

Bidentate Ligands: Bidentate pyrazolyl ligands typically involve two pyrazole rings linked by a spacer, or a single pyrazole ring with a pendant coordinating group. byjus.com These ligands can chelate to a single metal center or bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes. uninsubria.itacs.org The deprotonated pyrazolate anion is an excellent exo-bidentate donor. uninsubria.it

Polydentate Ligands: Polydentate architectures incorporate multiple pyrazole units or other donor atoms, allowing for the formation of highly stable and structurally complex coordination compounds. allen.inbyjus.com These ligands are crucial in the design of catalysts and functional materials. researchgate.net

Table 1: Examples of Pyrazolyl Ligand Architectures

Denticity Example Ligand Coordination Mode
Monodentate 3,4,5-trimethyl-1H-pyrazole Coordinates through one nitrogen atom. ccsenet.org
Bidentate Bis(pyrazolyl)methane Chelates a metal or bridges two metals. acs.org
Polydentate 2,6-bis(pyrazol-1-yl)pyridine Acts as a tridentate ligand. mdpi.commdpi.com

A significant advancement in pyrazole ligand design involves the introduction of polyether chains at the N-position of the pyrazole ring. eurekaselect.comresearchgate.net This modification enhances the solubility of the ligands and their complexes and introduces additional coordination sites through the ether oxygen atoms.

The synthesis of these ligands is typically achieved through N-alkylation of a pyrazole precursor with a suitable polyether-containing alkylating agent, such as 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, in the presence of a base like sodium ethoxide. eurekaselect.comresearchgate.net The yields for these reactions are generally high, ranging from 60-95%. eurekaselect.comresearchgate.net These ligands have been characterized using various techniques, including elemental analysis, mass spectrometry, and NMR spectroscopy. eurekaselect.comresearchgate.net The presence of both nitrogen and oxygen donor atoms makes these ligands interesting for supramolecular chemistry and the construction of novel coordination polymers. eurekaselect.com

Table 2: Synthesis of N-Polyether Pyrazole Derived Ligands

Ligand Precursor Alkylating Agent Base Solvent Yield Reference
3,5-disubstituted pyrazole 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane NaOEt Toluene 60-95% eurekaselect.comresearchgate.net

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework and its derivatives are a prominent class of tridentate N-donor ligands. mdpi.comruben-group.de These ligands are known for their robust coordination to a variety of transition metals, forming stable (pseudo)octahedral complexes. mdpi.comiucr.org The versatility of the bpp system lies in the ease of functionalization at the 4-position of the pyridine (B92270) ring, allowing for the tuning of the electronic and steric properties of the resulting complexes. mdpi.com

Derivatives such as 2,6-bis(pyrazol-3-yl)pyridines (3-bpp) and those with functional groups like carboxylates have also been extensively studied. mdpi.commdpi.com These ligands have found applications in the development of spin crossover (SCO) materials, coordination polymers, and functional molecular devices. mdpi.commdpi.com For instance, the ligand 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine has been used to synthesize transition metal(II) halogenido complexes with interesting structural and photoluminescent properties. scilit.comresearchgate.net

Table 3: Selected 2,6-Bis(pyrazol-1-yl)pyridine Metal Complexes

Metal Ion Ligand Resulting Complex Structure Application Area
Iron(II) 2,6-bis(pyrazol-1-yl)pyridine (bpp) (pseudo)octahedral [Fe(bpp)2]2+ Spin Crossover (SCO) mdpi.commdpi.com
Copper(II) 2,6-bis(pyrazolyl)pyridine (bppy) Dinuclear bromo-bridged or mononuclear distorted square-pyramidal Magnetism iucr.org
Zinc(II) 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine Distorted trigonal pyramidal Luminescence scilit.comresearchgate.net

Deprotonation of the pyrazole N-H proton yields the this compound anion (pz*), a highly versatile ligand in coordination chemistry. researchgate.netuninsubria.it The pyrazolate anion can exhibit several coordination modes, including: researchgate.netuninsubria.it

Anionic monodentate: Coordinating through one nitrogen atom. uninsubria.it

Exo-bidentate: Bridging two metal centers. uninsubria.it

Endo-bidentate: Chelating to a single metal center. uninsubria.it

The most common coordination mode for the pyrazolate ligand is exo-bidentate, forming singly, doubly, or triply bridged dinuclear and polynuclear metal complexes. uninsubria.it This bridging capability is fundamental to the construction of extended structures and metal-organic frameworks. The pyrazolate anion's ability to act as a bridging ligand that also compensates for the positive charge of the metal center is a key advantage in designing neutral complexes. nih.gov

2,6-Bis(pyrazol-1-yl)pyridine and Related Tridentate Systems

Synthesis and Characterization of Metal-Pyrazol-2-ide Complexes

The synthesis of metal-pyrazol-2-ide complexes often involves the reaction of a metal salt with a pyrazole ligand in the presence of a base to facilitate deprotonation. uninsubria.it The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides detailed structural information.

Self-assembly is a powerful strategy for the construction of complex and well-defined supramolecular architectures from relatively simple molecular building blocks. nih.gov In the context of this compound chemistry, the directional bonding of the pyrazolate ligand and the coordination preferences of the metal ion drive the formation of specific structures. researchgate.netcapes.gov.br

The geometric features of the ligands and metal precursors, such as bond angles and sizes, play a crucial role in directing the self-assembly process. nih.gov For instance, the use of bitopic bis(pyrazolyl)methane ligands with varying spacer lengths has been shown to predominantly lead to the formation of cyclic dimeric silver(I) complexes. acs.org Hydrogen bonding can also play a significant role in the self-assembly process of coordination complexes constructed from pyrazole-acetamide ligands. semanticscholar.orgnih.gov The interplay of these factors can lead to the formation of discrete polynuclear complexes, coordination polymers, and even complex cage-like structures. researchgate.nettandfonline.com

Transition Metal Complexes with Pyrazolyl Ligands (e.g., Fe(II), Co(II), Cu(II), Pt(II), Zn(II), Cd(II))

The coordination of this compound and its substituted derivatives to divalent transition metals results in a vast family of complexes with varied geometries and nuclearities. The specific metal ion and the steric and electronic properties of the pyrazolyl ligand dictate the final structure.

Iron(II) Complexes: Fe(II) complexes with pyrazolyl-containing ligands, particularly those based on the 2,6-di(pyrazol-1-yl)pyridine (bpp) framework, are renowned for their spin-crossover (SCO) behavior. researchgate.netnih.gov These complexes can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature or light. The synthesis of numerous [Fe(bpp)2]2+ type complexes has shown that derivatization at nearly any position on the bpp skeleton is possible, often yielding compounds that undergo spin transitions near room temperature. researchgate.net The nature of the counter-anion and the presence of solvent molecules in the crystal lattice can significantly influence the SCO properties. nih.gov For instance, structural features like an angular Jahn-Teller distortion can trap the complex in its high-spin state. nih.gov Other Fe(II) pyrazole complexes include mononuclear species with an Fe–N4O2 coordination environment and pincer-type complexes that show catalytic activity. mdpi.comrsc.org

Cobalt(II) Complexes: Cobalt(II) readily forms complexes with pyrazole-based ligands, often resulting in distorted octahedral geometries. ccsenet.org For example, the reaction of CoCl2 with 3-phenylpyrazole can yield both dinuclear, chloride-bridged species like [CoCl(μ-Cl)(Hpz(Ph))3]2 and mononuclear complexes such as [CoCl2(Hpz(Ph))4]. nih.gov In other cases, three bidentate pyrazolyl-pyridine ligands coordinate to a single Co(II) center to form a [Co(L)3]2+ complex with six nitrogen donor atoms. nih.gov Many of these cobalt complexes are investigated for their potential as catalysts and as single-molecule magnets. ccsenet.orgnih.govgwu.edu

Copper(II) Complexes: The coordination chemistry of pyrazolyl ligands with copper(II) is extensive, producing mononuclear, dinuclear, and polynuclear structures. rsc.orgnih.gov The pyrazolide anion frequently acts as a bridging ligand (μ-pz) between two copper centers. rsc.orgrsc.org For example, pincer-type pyrazolyl ligands can form dinuclear Cu(II) complexes where two metal centers are bridged by two μ-pzpypz⁻ ligands, resulting in square pyramidal coordination geometries. rsc.orgrsc.org The d⁹ electron configuration of Cu(II) often leads to Jahn-Teller distortions, as seen in square pyramidal complexes with 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine. scilit.commdpi.com These complexes are notable for their magnetic properties and catalytic applications. rsc.org

Platinum(II) Complexes: Pt(II), with its strong preference for square-planar geometry, forms a range of complexes with pyrazolyl ligands. uab.cat Bidentate N-alkylaminopyrazole ligands react with platinum precursors to yield complexes like [PtCl2(NN')]. uab.cat Pyrazolide can also act as a bridge in dinuclear Pt(II) complexes, such as those linked by both a pyrazolide and an iodide ion. nih.gov Depending on the steric bulk of the pyrazole substituents, both dinuclear "half-lantern" and trinuclear triangular metallacycles can be formed. researchgate.net The optical properties of these complexes have made them relevant for applications like Organic Light-Emitting Diodes (OLEDs). iucr.org

Zinc(II) Complexes: Zinc(II) complexes with pyrazolyl ligands display a variety of coordination geometries, including distorted trigonal pyramidal, tetrahedral, and octahedral. scilit.commdpi.comresearchgate.net For example, ligands like 2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridine form complexes such as [ZnCl2(L)] which possess distorted trigonal pyramidal structures. scilit.commdpi.com More complex ligands can lead to μ-pyrazolato-bridged trinuclear structures or mononuclear complexes with a penta-coordinated Zn(II) center. researchgate.netmdpi.com Some of these compounds are noted for their luminescence. researchgate.net

Cadmium(II) Complexes: Cadmium(II) forms both mononuclear and dinuclear complexes with pyrazole-based ligands. researchgate.netnih.gov Dinuclear structures are common, with two Cd(II) centers often bridged by other ligands like pseudohalides in addition to the pyrazole-containing moiety. researchgate.net The coordination geometry around the Cd(II) ion is typically a distorted octahedron. nih.govresearchgate.net

Table 1: Examples of Transition Metal Complexes with Pyrazolyl Ligands This table is interactive. Click on headers to sort.

Metal Ion Complex Formula Coordination Geometry Key Structural Feature Reference(s)
Fe(II) [Fe(bpp)2]2+ (bpp = 2,6-di(pyrazol-1-yl)pyridine) Distorted Octahedral Exhibits spin-crossover (SCO) researchgate.net, nih.gov
Fe(II) [Fe(L1)2]I0.5[I3]1.5 Distorted Octahedral Angular Jahn-Teller distortion nih.gov
Co(II) [CoCl2(Hpz(Ph))4] Distorted Octahedral Mononuclear complex nih.gov
Co(II) Co(L)32 (L = pyridyl-pyrazole ligand) Octahedral Coordinated by six N atoms nih.gov
Cu(II) [{Cu(NO3)}(μ-pzpypz)]2 Square Pyramidal Dinuclear, pyrazolide-bridged rsc.org, rsc.org
Cu(II) [{Cu(μ-pz(Ph))2}4] Not specified Cyclic, square tetranuclear nih.gov
Pt(II) [PtCl2(NN')] (NN' = N-alkylaminopyrazole) Square-Planar Mononuclear complex uab.cat
Pt(II) Dinuclear Pt(II) complex Not specified Bridged by pyrazolide and iodide nih.gov
Zn(II) [ZnCl2(L)] (L = bis-pyrazolyl-pyridine) Distorted Trigonal Pyramidal Mononuclear complex scilit.com, mdpi.com
Zn(II) Zn(L)2(H2O)42 Octahedral Mononuclear, aqua ligands researchgate.net
Cd(II) [Cd2(L2)2]Cl4 Not specified Dinuclear complex researchgate.net

Structure-Property Relationships in this compound Coordination Compounds (Focus on non-biological properties)

Magnetic Properties: The magnetic properties of pyrazolyl complexes are highly dependent on the choice of metal and the geometry of the resulting complex.

Spin-Crossover (SCO): As mentioned, Fe(II) complexes of 2,6-di(pyrazol-1-yl)pyridine (bpp) and its derivatives are archetypal SCO systems. researchgate.net The transition temperature and the completeness of the spin transition are sensitive to subtle structural changes. For example, intermolecular steric contacts or the presence of specific guest molecules in the crystal lattice can dictate whether a complex exhibits SCO or remains trapped in the high-spin state. nih.govnih.gov The rigidity of the ligand backbone can induce an unusual angular Jahn-Teller distortion, which also influences the spin state. nih.gov

Magnetic Coupling: Dinuclear and polynuclear complexes, particularly of Cu(II), often feature pyrazolide bridges that mediate magnetic exchange interactions between the metal centers. In many cases, this results in antiferromagnetic coupling, where the magnetic moments of the adjacent metal ions align in opposite directions. nih.gov The strength of this coupling is a function of the orbital overlap, which is determined by the geometry of the bridging unit.

Single-Molecule Magnets (SMMs): Certain pyrazolyl complexes of Co(II) and lanthanide ions exhibit slow relaxation of their magnetization after the removal of an external magnetic field, a key characteristic of SMMs. gwu.edursc.org For cobalt(II) complexes with tris(pyrazolyl)borate ligands, this behavior is linked to a high magnetic anisotropy (easy-axis anisotropy). gwu.edu In lanthanide complexes, the nature of the counter-anion (e.g., nitrate (B79036) vs. chloride) is crucial, as it alters the crystal field environment around the metal ion, which in turn governs the magnetic relaxation properties. rsc.org

Catalytic Activity: Pyrazolyl complexes have emerged as versatile catalysts for a range of organic transformations.

Oxidation Reactions: Copper(II)-pyrazolyl complexes have shown excellent catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone and the aerobic oxidation of alcohols to aldehydes. bohrium.com These complexes can mimic the active sites of metalloenzymes. bohrium.com Similarly, cobalt(II) pyrazole complexes can act as precursors for catalysts used in the peroxidative oxidation of cyclohexane. ccsenet.orgnih.gov

Hydrogenation and Dehydrogenation: Protic pyrazole ligands, which contain an N-H group, are particularly effective in catalytic hydrogenation and dehydrogenation reactions. Ruthenium(II) and Iridium(III) complexes with these ligands can catalyze the transfer hydrogenation of ketones and the dehydrogenation of formic acid. mdpi.comacs.org The pyrazole N-H group is not merely a structural element but plays a direct role in the catalytic cycle, often by participating in proton transfer steps. mdpi.com

Carbon-Carbon Bond Formation: Palladium(II) complexes stabilized by bulky pyrazole-based ligands have been successfully employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. rsc.org The steric and electronic properties of the pyrazole ligand can be tuned to optimize catalyst performance. rsc.org

Optical and Electronic Properties: The conjugated π-systems of pyrazole rings and their interaction with metal d-orbitals give rise to interesting optical and electronic phenomena.

Luminescence: Many pyrazolyl complexes are luminescent. Zn(II) and Cd(II) complexes, for example, can exhibit blue photoluminescence in the solid state. researchgate.net Platinum(II) complexes are particularly notable for their phosphorescence, with emission properties that can be tuned by controlling intermolecular Pt-Pt interactions within the crystal structure. iucr.org The choice of counter-ions can also influence the packing and thus the emission characteristics. iucr.org

Nonlinear Optical (NLO) Properties: The extensive π-conjugation in some pyrazole-based ligands and their metal complexes can lead to significant NLO responses, which are of interest for applications in photonics and optical devices. ias.ac.in Theoretical studies have been used to predict the hyperpolarizability of these compounds, exploring the relationship between structure and NLO activity. rsc.org

Conductivity: Some pyrazole-derived metal complexes have been shown to possess semiconducting properties, with their optical band gaps suggesting potential use in optoelectronic devices. nih.govresearchgate.net

Table 2: Structure-Property Relationships in this compound Complexes This table is interactive. Click on headers to sort.

Property Structural Feature Metal Ion(s) Example Finding Reference(s)
Magnetic
Spin-Crossover Angular Jahn-Teller distortion in [Fe(bpp)2]2+ core Fe(II) Distortion traps complex in high-spin state nih.gov
Antiferromagnetic Coupling Di-(μ-pyrazolido) bridge Cu(II) Strong antiferromagnetic coupling observed between Cu centers , nih.gov
Single-Molecule Magnet Equatorial crystal field from chloride ions Er(III) Allows for slow relaxation of magnetization in prolate Er3+ rsc.org
Catalytic
Ketone Hydrogenation Hemilabile pyrazolyl–pyridyl–pyrazole ligand with β-NH Ru(II) β-NH group provides remarkable rate acceleration acs.org
Alcohol Oxidation Dinuclear μ-pzpypz⁻ bridged structure Cu(II) High catalytic activity for aerobic oxidation of alcohols to aldehydes rsc.org, rsc.org
Cyclohexane Oxidation Dinuclear and mononuclear phenylpyrazole complexes Co(II) Active catalysts for peroxidative oxidation nih.gov
Optical/Electronic
Luminescence Square-planar geometry with Pt-Pt interactions Pt(II) Highly ordered assemblies lead to characteristic emission states for OLEDs iucr.org
Photoluminescence Conjugated π-electronic system in pyrazole polymers - Polymeric analogues show promising photoluminescence ias.ac.in

Reactivity and Mechanistic Investigations of Pyrazol 2 Ide

Reaction Pathways Involving Pyrazol-2-ide Intermediates

The deprotonation of a pyrazole (B372694) at the N1 position results in the formation of the this compound anion, a reactive intermediate that participates in various reaction pathways. One significant pathway involves the nucleophilic substitution of halides. For instance, after the in-situ formation of pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazine, deprotonation by a base allows for nucleophilic substitution of halides, leading to N-functionalized pyrazoles. beilstein-journals.org

Another key reaction pathway is the involvement of this compound in multicomponent reactions. For example, a pseudo-five-component reaction has been developed for the synthesis of 3,5-bis(biphenyl)-1-methyl pyrazole, where the in-situ generated p-bromophenylpyrazole undergoes a sequentially Pd-catalyzed coupling with boronic acids or their esters. beilstein-journals.org

Furthermore, this compound intermediates are implicated in domino reactions. The initial step in one such reaction is the cyclization of hydrazine (B178648) with an enaminone to form a 3-substituted pyrazole. This intermediate then undergoes a Ullmann coupling with aryl halides to produce 1,3-substituted pyrazoles. beilstein-journals.org The stability and reactivity of these intermediates can be influenced by various factors, including the presence of protecting groups. For instance, a method involving a SEM protecting group switch has been developed where the C5 carbon is first arylated via Pd-catalyzed C-H activation. Subsequent switching of the pyrazole protecting group converts the C5 to the new C3 position, making it available for further functionalization. scholaris.ca

The formation of pyrazole trifluoroborates from the regioselective condensation of hydrazines and ynone trifluoroborates provides stable intermediates. whiterose.ac.uk The stability of the trifluoroborate group allows for chemoselective halogenation at the C4 position, creating a scaffold for orthogonal functionalization at both C4 and C5 through cross-coupling reactions. whiterose.ac.uk

Cycloaddition Mechanisms Involving Pyrazoles

Cycloaddition reactions are a cornerstone in the synthesis of the pyrazole core and its derivatives. The [3+2] cycloaddition is a particularly powerful method, often involving nitrile imines as the 1,3-dipole. These nitrile imines are typically generated in situ from the base-induced dehydrochlorination of hydrazonoyl chlorides. rsc.org They readily react with various dipolarophiles, including alkynes and alkenes, to form pyrazoles and pyrazolines, respectively. rsc.orgmdpi.com

A notable example is the potassium carbonate-mediated [3+2] cycloaddition of hydrazonoyl chlorides with cinnamic aldehydes, which yields multi-substituted pyrazoles under mild conditions. rsc.org A plausible stepwise mechanism is proposed for this reaction. rsc.org Similarly, the reaction of in-situ formed nitrile imines with 2-bromo-3,3,3-trifluoropropene provides a route to functionalized pyrazoles. rsc.org

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another widely used strategy. researchgate.netscispace.com For instance, ethyl diazoacetate reacts with alkynes in an aqueous micellar environment to produce pyrazoles. researchgate.net The mechanism for the synthesis of chiral pyrazoles from α-chiral tosylhydrazones and terminal alkynes involves the decomposition of the tosylhydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition with the alkyne to form a 3H-pyrazole intermediate. This intermediate then undergoes a researchgate.net-sigmatropic rearrangement to yield the final chiral pyrazole. scispace.com

The reaction of pyrazole N-oxides with arynes is hypothesized to proceed through a [3+2] cycloaddition/rearomatisation sequence to afford C3-hydroxyarylated pyrazoles. scholaris.ca Control experiments and deuterium-labeling studies have been employed to elucidate the mechanism of base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which involves an anion relay process. acs.org

Regioselectivity in Pyrazole-Forming Reactions and Derivatives

Regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical starting materials. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can potentially lead to a mixture of two regioisomeric pyrazoles. acs.org

The choice of solvent can significantly influence the regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine, favoring the 3-trifluoromethyl derivative. acs.org In contrast, using ethanol (B145695) as a solvent often leads to lower regioselectivity. acs.org

The nature of the substituents on both the hydrazine and the diketone also plays a crucial role. In reactions involving phenylhydrazine (B124118), the more nucleophilic NH2 group is expected to react preferentially with the more reactive carbonyl group of the diketone, which can be used to predict the major product. acs.org However, the difference in nucleophilicity between the two nitrogen atoms in methylhydrazine versus arylhydrazines can lead to different regioisomeric outcomes. mdpi.com For instance, with methylhydrazine, the more nucleophilic methyl-substituted nitrogen attacks first, while with arylhydrazines, the unsubstituted primary amine is more nucleophilic. mdpi.com

In the synthesis of pyrazoles from active methylene (B1212753) ketones, two complementary regioselective routes have been developed. The reaction of 1,3-bisaryl-monothio-1,3-diketones or 3-(methylthio)-1,3-bisaryl-2-propenones with arylhydrazines yields 1-aryl-3,5-bisarylpyrazoles with opposite regioselectivity at the C3 and C5 positions. organic-chemistry.org Furthermore, the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a highly regioselective synthesis of 1,3,4-trisubstituted pyrazoles. acs.org

Table 1: Regioselectivity in the Reaction of 1,3-Diketones with Hydrazines

1,3-Diketone Hydrazine Solvent Major Regioisomer Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione Methylhydrazine EtOH Mixture of regioisomers acs.org
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione Methylhydrazine TFE 3-(Trifluoromethyl)pyrazole acs.org
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione Methylhydrazine HFIP Almost exclusively 5-(2-furyl)pyrazole derivative
Ethyl 4-(2-furyl)-2,4-dioxobutanoate Methylhydrazine EtOH ~1:1.3 mixture of regioisomers acs.org
1,3-bisaryl-monothio-1,3-diketone Arylhydrazine - 1-Aryl-3,5-bisarylpyrazole organic-chemistry.org
3-(methylthio)-1,3-bisaryl-2-propenone Arylhydrazine - 1-Aryl-3,5-bisarylpyrazole (complementary regioselectivity) organic-chemistry.org

This table is interactive and can be sorted by column.

Tautomerism of Pyrazoles and its Influence on Reactivity

Pyrazoles can exist in different tautomeric forms, a phenomenon that significantly influences their reactivity and the synthetic strategies in which they are employed. nih.govencyclopedia.pub The most common form is annular prototropic tautomerism, where a proton is exchanged between the two nitrogen atoms of the pyrazole ring. beilstein-journals.org

The tautomeric equilibrium is influenced by various factors, including the nature and position of substituents, the solvent, and temperature. nih.govresearchgate.net For instance, in 3(5)-aminopyrazoles, the 3-amino tautomer is generally more stable than the 5-amino tautomer, but this can be highly dependent on the substituents. researchgate.net Theoretical calculations have shown that the energy barrier for the intramolecular proton exchange in pyrazoles is quite high, suggesting that the process is more likely to be intermolecular. nih.gov

Tautomerism can direct the course of a reaction. For example, in acidic media, protonation of the pyridine-like nitrogen can occur, which may then direct a condensation reaction to involve the exocyclic groups, as is often seen in cyclization reactions with 3(5)-aminopyrazoles. encyclopedia.pub The ability to control the tautomeric form, perhaps through protonation or deprotonation, can be a tool to manage reactivity and reaction pathways. encyclopedia.pub

In the case of pyrazolines (dihydropyrazoles), different tautomers also exist, with Δ2-pyrazolines (4,5-dihydro-1H-pyrazoles) generally being more stable than Δ1-pyrazolines (4,5-dihydro-3H-pyrazoles) and Δ3-pyrazolines (2,3-dihydro-1H-pyrazoles). scispace.com The relative stability of these tautomers can affect their isolation and subsequent reactions. scispace.com

Theoretical and Computational Studies of Pyrazol 2 Ide Systems

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into pyrazole-based systems. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) Applications to Pyrazol-based Systems

Density Functional Theory (DFT) has become a widely used method for studying pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are instrumental in obtaining information about the structure and reactivity of these molecules. nih.gov The B3LYP functional is a popular choice in these studies. mdpi.commdpi.combibliotekanauki.pl

Researchers have employed DFT to optimize the geometries of pyrazole derivatives, and the calculated bond lengths and angles often show good agreement with experimental data from X-ray crystallography. mdpi.com For instance, in a study of pyrazole-hydrazone derivatives, the calculated bond lengths for the pyrazole ring were found to be very close to the actual values determined by X-ray diffraction. mdpi.comnih.gov DFT is also utilized to predict the crystalline density of pyrazole-based energetic materials, with methods like DFT/B3PW91/6-311G providing results close to experimental values. researchgate.net

Ab Initio and Semi-Empirical Methods for Pyrazole Analysis

Beyond DFT, both ab initio and semi-empirical methods are employed to study pyrazole systems. Ab initio methods, which are based on first principles without the use of experimental parameters, offer a high level of theory. researchgate.netlibretexts.org These methods are crucial when investigating systems with novel electronic environments or bonding types. libretexts.org For example, ab initio molecular orbital calculations have been used to investigate the tautomerism of pyrazole derivatives. koreascience.kr

Semi-empirical methods, such as AM1, PM3, and MNDO, provide a computationally less intensive alternative by incorporating some experimental data to simplify calculations. researchgate.netlibretexts.orgic.ac.uk These methods are useful for studying large molecules and for optimizing the positions of hydrogen atoms in systems like indene (B144670) pyrazole ligands interacting with enzymes. scielo.br However, their reliability can be limited in cases where the electronic properties of the system are not well-represented in the parameterization data. libretexts.org For instance, the PM3 method has been noted for its poor parameterization for nitrogen. ic.ac.uk

Electronic Structure Analysis

The electronic structure of pyrazol-2-ide and its derivatives is a key determinant of their chemical behavior. Computational methods provide a window into the arrangement of electrons in these molecules, offering explanations for their reactivity and stability.

HOMO-LUMO Energy Gap Analysis in Pyrazole Derivatives

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in understanding the electronic properties and reactivity of molecules. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's kinetic stability and chemical reactivity. rjpbcs.com A smaller HOMO-LUMO gap generally indicates a more reactive and more easily polarizable molecule, often referred to as a "soft" molecule. rjpbcs.compjoes.com Conversely, a larger energy gap suggests greater stability and lower reactivity. nih.gov

For example, in a study of two pyrazole derivatives, P1 and P12, the HOMO-LUMO energy gaps were calculated to be 5.44 eV and 4.75 eV, respectively. nih.gov The larger gap for compound P1 suggests it is more stable than P12. nih.gov The distribution of the HOMO and LUMO orbitals across the molecule can also provide insights into which parts of the molecule are more susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: HOMO-LUMO Energy Gaps and Related Parameters for Selected Pyrazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η) (eV)Stability/ReactivityReference
P1--5.44HigherMore Stable nih.gov
P12--4.75LowerMore Reactive nih.gov
Compound 11--5.17-Most Reactive rjpbcs.com
Compound 15--5.172.58Most Reactive rjpbcs.com
FHM-5.428-1.3264.0552.051Hard and More Stable pjoes.com
L1-5.8186-4.38-- nih.gov
L2-6.4850-5.75-- nih.gov
Pyz-1--5.118-High Chemical Reactivity nih.gov
Pyz-2--5.166-- nih.gov
CHP--4.614-Low Polarizability bibliotekanauki.pl

Charge Transfer Investigations in Pyrazolyl Molecules

Intramolecular charge transfer (ICT) is a significant phenomenon in donor-acceptor molecules, and pyrazole derivatives can be designed to exhibit this property. acs.orgbohrium.com Computational studies can evaluate the intermolecular charge transfer in systems involving pyrazole groups. mdpi.com The analysis of HOMO and LUMO electron density distributions can reveal the localization of charge and indicate which parts of a molecule are involved in electron transitions. nih.gov For instance, in one study, the HOMO of a pyrazole-hydrazone derivative was localized on a 4-hydroxy-3-methoxybenzaldehyde ring, while the LUMO was distributed on the hydrazone function, suggesting the influence of this moiety on electron transition. nih.gov Charge-transfer complexes involving pyrazole have also been studied for their biological relevance, including their interactions with DNA. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping of Pyrazole Systems

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites. rjpbcs.comdoi.org The MEP surface displays regions of positive, negative, and neutral electrostatic potential. rjpbcs.com Negative regions (typically colored red) indicate areas susceptible to electrophilic attack, while positive regions (colored blue) are prone to nucleophilic attack. rjpbcs.comdoi.org

For the parent pyrazole, the MEP map shows a negative electrostatic potential region around one of the nitrogen atoms (N1), indicating its susceptibility to electrophilic attack. rjpbcs.com Positive potential is observed around the hydrogen atoms. rjpbcs.com In more complex pyrazole derivatives, MEP maps can identify specific atoms or functional groups that are likely to participate in interactions such as hydrogen bonding. ijbiotech.com For example, in a study of a pyrazole-carboxamide derivative, the MEP map revealed negative regions near the oxygen atoms of the carbonyl and hydroxyl groups, suggesting these areas are nucleophilic and can act as hydrogen bond acceptors. ijbiotech.com MEP analysis is also crucial in understanding drug-receptor interactions, as the binding site of a receptor is expected to have complementary electrostatic potential to the drug molecule. rjpbcs.comresearcher.lifenih.gov

Prediction of Molecular Geometry and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular geometry of pyrazole and its corresponding anion, pyrazolide. These calculations provide optimized structures, bond lengths, bond angles, and electronic properties, offering a detailed picture of the molecule's three-dimensional arrangement.

Geometry optimization of pyrazole and its halogenated derivatives has been performed using DFT with the ωB97XD hybrid density functional and the cc-pVTZ basis set. mdpi.com Such studies reveal that the pyrazole ring is planar, a feature that is retained in the pyrazolide anion. A comparative study using different computational approaches described the pyrazolide anion as a σ-acceptor, with the negative charge and highest occupied molecular orbital (HOMO) localized on the nitrogen lone pair, in contrast to the π-system of the cyclopentadienide (B1229720) anion. rsc.org This localization dictates the anion's preferred sites for interaction.

The calculated geometric parameters for pyrazole provide a close approximation for the pyrazolide anion, as the removal of a proton primarily affects the electronic distribution rather than causing major structural rearrangement of the ring itself.

Table 1: Calculated Molecular Properties of Pyrazole Derivatives using DFT

CompoundDipole Moment (Debye)N(H)···N distance (Å)Method
Pyrazole< 2.5-ωB97XD/cc-pVTZ
4-Fluoro-1H-pyrazole> 2.52.889ωB97XD/cc-pVTZ
4-Chloro-1H-pyrazole> 2.5-ωB97XD/cc-pVTZ
4-Bromo-1H-pyrazole> 2.5-ωB97XD/cc-pVTZ
4-Iodo-1H-pyrazole> 2.52.87ωB97XD/cc-pVTZ

Data sourced from MDPI mdpi.com.

The table demonstrates how computational methods can predict key physical properties. The calculated dipole moments and intermolecular distances correlate with the supramolecular structures observed in the solid state, such as the formation of trimers or catemers (chain-like structures). mdpi.com For the pyrazolide anion, conformational analysis focuses on its interaction with counter-ions and its orientation within a larger molecular assembly, which is critical for understanding its behavior in different chemical environments.

Computational Studies on Reaction Mechanisms and Regioselectivity

Computational chemistry is a cornerstone for elucidating reaction mechanisms and predicting the regioselectivity of reactions involving the pyrazole core. Methods like DFT and Molecular Electron Density Theory (MEDT) allow researchers to map potential energy surfaces, identify transition states, and calculate activation energies, thereby explaining why a particular regioisomer is formed preferentially.

A significant area of study is the [3+2] cycloaddition reaction for synthesizing substituted pyrazoles.

MEDT Analysis : The reaction between methyl propynoate (B1239298) and difluoromethyldiazomethane was studied using MEDT at the DFT/B3LYP/6-311(d,p) level. growingscience.com Analysis of conceptual DFT indices identified difluoromethyldiazomethane as the nucleophile and methyl propynoate as the electrophile. The calculations of activation and reaction energies confirmed that the reaction is regiospecific, consistent with experimental findings. growingscience.com

Fukui Functions and MEP : In the synthesis of chromene-pyrazole hybrids via [3+2] cycloaddition, DFT calculations at the B3LYP/6-31+G(d,p) level were used to analyze the reaction's regioselectivity. researchgate.net The stability of the resulting 4-aroylpyrazoles over the 5-aroyl analogues was confirmed by these calculations. Local reactivity indexes and Molecular Electrostatic Potential (MEP) mapping further clarified the preferred sites for electrophilic and nucleophilic attack, supporting the observed regiochemical outcome. researchgate.net

RegioSQM Method : A method named RegioSQM, which uses the semiempirical PM3 method, has been developed to predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems, including pyrazoles. amazonaws.com By calculating the free energies of protonation at different aromatic carbon atoms, the method identifies the most nucleophilic center, which corresponds to the site of electrophilic attack. This automated tool showed high accuracy in a retrospective analysis of over 525 halogenation reactions. amazonaws.com

DFT calculations have also been used to justify the regioselective N1-alkylation and N-arylation of 3-substituted pyrazoles, where steric hindrance was identified as the controlling factor. sci-hub.st

Table 2: Computational Methods in Pyrazole Reaction Analysis

Reaction TypeComputational MethodKey Findings
[3+2] CycloadditionMEDT (DFT/B3LYP)Confirmed regiospecificity by analyzing activation energies and CDFT indices. growingscience.com
[3+2] CycloadditionDFT, Fukui Functions, MEPExplained formation of 4-aroylpyrazoles over 5-aroyl isomers based on product stability and local reactivity. researchgate.net
Electrophilic Aromatic SubstitutionRegioSQM (PM3)Predicted regioselectivity by identifying the most nucleophilic carbon via protonation free energies. amazonaws.com
N-Alkylation / N-ArylationDFT (B3LYP/6-31G**(d))Justified N1 substitution preference based on steric hindrance. sci-hub.st

Molecular Modeling for Ligand Design and Coordination Behavior

The pyrazolide anion and its neutral parent, pyrazole, are highly versatile ligands in coordination chemistry. Molecular modeling plays a pivotal role in designing novel ligands with specific properties and in understanding their coordination behavior with various metal centers.

Computational studies can predict how a pyrazole-based ligand will bind to a metal ion, the geometry of the resulting complex, and its electronic structure. This is essential for designing functional materials, catalysts, and therapeutic agents. nih.gov

Variable Coordination Modes : A study of the ligand 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane (L) showed its remarkable flexibility. nih.gov X-ray crystallography, supported by NMR studies, revealed that the ligand can act as an NN-bidentate (either chelating or bridging) or a NOON-tetradentate ligand depending on the metal ion (e.g., Zn(II), Cd(II), Pd(II), Pt(II)). nih.gov Similarly, the flexible ligand 1,2-bis([4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene) was shown to form a polymeric structure with Co(II) but an unexpected dimeric structure with Cu(II), a difference in coordination behavior rationalized through structural analysis. csic.es

Ligand-Based Design : Pharmacophore and Quantitative Structure-Activity Relationship (QSAR) modeling are used to design pyrazole derivatives that can act as selective enzyme inhibitors. nih.gov By analyzing the chemical features of known selective COX-2 inhibitors like celecoxib, new pyrazole-based compounds were designed and synthesized, demonstrating the power of ligand-based computational approaches. nih.gov

Molecular Docking : To support experimental findings, molecular docking studies are frequently employed. acs.org For instance, pyrazole-isoxazoline hybrids were docked into the active sites of Escherichia coli and Candida albicans proteins to understand their antimicrobial activity. The results showed strong binding affinities and highlighted the key interactions between the ligands and the protein receptors, which were further confirmed by molecular dynamics simulations. acs.org

Table 3: Coordination Behavior of Pyrazole-Based Ligands

LigandMetal Ion(s)Coordination ModeKey Finding
1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctaneZn(II), Cd(II), Pd(II), Pt(II), Ni(II)NN-bidentate, NOON-tetradentateLigand flexibility allows for multiple coordination behaviors depending on the metal center. nih.gov
2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridineZn(II), Cu(II)Tridentate (N3)Forms distorted trigonal bipyramidal (Zn) or square pyramidal (Cu) geometries. mdpi.com
1,2-bis([4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene)Co(II), Cu(II)Bridging (Polymeric), Chelating/Bridging (Dimeric)Ligand conformation leads to dramatically different architectures (polymeric vs. dimeric). csic.es
3-methyl-1-substituted-pyrano[2,3-c]pyrazole--Designed as selective COX-2 inhibitors using pharmacophore and QSAR models. nih.gov

These computational techniques are indispensable for modern chemistry, providing deep insights that guide the synthesis and application of this compound and related pyrazole systems in fields ranging from catalysis to medicinal chemistry.

Advanced Spectroscopic and Structural Characterization for Research Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research of Pyrazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of pyrazole-based compounds. ipb.pt It provides invaluable information about the molecular framework, the electronic environment of the nuclei, and dynamic processes such as tautomerism. ipb.ptresearchgate.net Both ¹H and ¹³C NMR are routinely used, with ¹⁵N NMR also offering deeper insights into the nitrogen environments. rsc.orgresearchgate.net

A significant application of NMR spectroscopy in pyrazole (B372694) chemistry is the differentiation of regioisomers and the study of tautomeric equilibria. researchgate.netmdpi.com Pyrazoles unsubstituted at the N1 position can exist in two tautomeric forms, which are often in rapid equilibrium. uobaghdad.edu.iq Low-temperature NMR studies can slow down this proton exchange, allowing for the observation and quantification of individual tautomers. researchgate.netfu-berlin.de For instance, in 3(5)-substituted pyrazoles, the position of the tautomeric equilibrium is influenced by the nature of the substituent. mdpi.comfu-berlin.de

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are decisive in the structural elucidation of N-alkylated regioisomers of indazoles (benzopyrazoles). dergipark.org.tr These experiments help to unambiguously establish the connectivity and spatial relationships between atoms, which is critical when direct proton-proton coupling information is ambiguous. dergipark.org.tr The chemical shifts of C3 and C5 carbons are particularly sensitive to the tautomeric form and substitution pattern. researchgate.net In N-substituted pyrazoles, the inequivalence of H-3 and H-5 protons is a key diagnostic feature. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives

Compound/Fragment Nucleus Chemical Shift (ppm) Solvent Reference
Diethyl 1H-pyrazole-3,5-dicarboxylate ¹H (NH) 14.62 DMSO-d₆ rsc.org
Diethyl 1H-pyrazole-3,5-dicarboxylate ¹H (CH) 7.18 DMSO-d₆ rsc.org
Diethyl 1H-pyrazole-3,5-dicarboxylate ¹³C (C=O) 160.89, 158.98 DMSO-d₆ rsc.org
Diethyl 1H-pyrazole-3,5-dicarboxylate ¹³C (C3/C5) 143.56, 134.74 DMSO-d₆ rsc.org
1-Cinnamyl-3-nitro-1H-pyrazole ¹H 6.30-7.54 CDCl₃ sci-hub.st
1-Cinnamyl-3-nitro-1H-pyrazole ¹³C 55.8-155.8 CDCl₃ sci-hub.st
3-Nitro-1-(4-nitrophenyl)-1H-pyrazole ¹H 7.44-8.99 DMSO-d₆ sci-hub.st

This table is for illustrative purposes and shows a selection of reported NMR data. Actual values are highly dependent on the specific compound, solvent, and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within pyrazole-based molecules. uobaghdad.edu.iq These methods are sensitive to the vibrational modes of the molecule, which are determined by bond strengths, bond angles, and atomic masses.

In pyrazole derivatives, characteristic IR absorption bands are observed for various functional groups. For example, N-H stretching vibrations in unsubstituted pyrazoles typically appear in the region of 3100-3300 cm⁻¹. ajchem-a.com The stretching vibrations of the pyrazole ring itself give rise to characteristic bands in the fingerprint region of the spectrum. nih.govderpharmachemica.com For instance, studies on halogenoaminopyrazole derivatives identified pyrazole nuclei stretching vibrations in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov In metal complexes of pyrazolides, the coordination of the pyrazole ligand to the metal center can be monitored by shifts in the vibrational frequencies of the pyrazole ring. akjournals.com

Raman spectroscopy complements IR spectroscopy, particularly for symmetric vibrations and for studying samples in aqueous solutions. scifiniti.com Surface-Enhanced Raman Spectroscopy (SERS) has been used to study pyrazolide adsorbed on silver colloids, providing enhanced signals and more detailed structural information. researchgate.net Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to assign the observed vibrational modes and to gain a deeper understanding of the molecular vibrations. derpharmachemica.comscifiniti.comhud.ac.ukbohrium.com

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Functional Groups in Pyrazole Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹) Reference(s)
N-H Stretching 3100 - 3300 ajchem-a.com
C-H (aromatic) Stretching ~3020 orientjchem.org
C=N (ring) Stretching ~1600 - 1667 ajchem-a.comorientjchem.org
C=C (ring) Stretching ~1400 - 1590 ajchem-a.comnih.gov
NO₂ Asymmetric Stretch 1545 - 1563 ajchem-a.comnih.gov
NO₂ Symmetric Stretch 1304 - 1384 ajchem-a.comnih.gov

This table provides general ranges. The exact frequency depends on the molecular structure and environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of pyrazole compounds and for elucidating their structure through the analysis of fragmentation patterns. ajchem-a.comaip.org Techniques such as Electrospray Ionization (ESI) and Field Desorption (FD) are commonly used to generate ions from pyrazole derivatives and their metal complexes. ufl.edu

The mass spectrum of a pyrazole derivative typically shows a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), which confirms the molecular formula. derpharmachemica.comnepjol.info High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. sci-hub.st

The fragmentation patterns observed in the mass spectrum provide valuable structural information. The fragmentation of the pyrazole ring itself can lead to characteristic daughter ions. For instance, the elimination of N₂H₂ from the molecular ion has been reported. researchgate.net The fragmentation pathways are often influenced by the nature and position of substituents on the pyrazole ring. researchgate.netnih.gov In some cases, different regioisomers can be distinguished by their unique fragmentation behaviors in tandem mass spectrometry (MS/MS) experiments. nih.gov

For example, the mass spectrum of (2R)-2-[(4-phenyldiazenyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamidoethanamido]-N'-(2-oxoindolin-3-ylidene)propyl hydrazide showed a molecular ion peak at m/z 403, with other significant fragments observed at m/z 387, 362, 299, 244, and 243. derpharmachemica.com Similarly, electrospray mass spectrometry of copper(II) pyrazolido complexes revealed peaks corresponding to various multinuclear copper-pyrazolide fragments. ufl.edu

X-ray Diffraction Studies for Solid-State Structure Determination of Pyrazolyl Complexes

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are fundamental to understanding the structure and properties of pyrazolyl complexes. uobaghdad.edu.iqnih.gov

Numerous X-ray crystal structures of metal complexes containing pyrazolide ligands have been reported, revealing a wide diversity of coordination modes and molecular architectures. bohrium.comeuropa.euresearchgate.netacs.org Pyrazolide can act as a bridging ligand, connecting two or more metal centers through its adjacent nitrogen atoms. ufl.edu This bridging can lead to the formation of dinuclear, tetranuclear, or polymeric structures. ufl.edubohrium.com For example, the crystal structure of [{Cu(μ-pzPh)₂}₄] revealed a cyclic, square tetranuclear complex. ufl.edu

The geometry around the metal center in these complexes can vary significantly, from distorted octahedral to tetrahedral or square planar, depending on the metal ion, the substituents on the pyrazole ring, and the other ligands present. nih.govbohrium.commdpi.com For instance, X-ray analysis of two M(II)-radical complexes, [M(hfac)₂(IM-o-QN)] (where M = Ni, Zn), showed a distorted octahedral geometry around the central metal ion. scirp.org The solid-state packing of these complexes is often stabilized by hydrogen bonds and other non-covalent interactions. rsc.orgmdpi.com

Table 3: Selected Crystal System and Space Group Data for Pyrazolyl Complexes

Compound Crystal System Space Group Reference
[Cu(CHpz₃)(PPh₃)][BF₄] Monoclinic P2₁/c mdpi.com
[{Cu(μ-pzPy)(pzPy)}₂]·1/2H₂O·2CHCl₃ - - ufl.edu
[Ni(hfac)₂(IM-o-QN)] Triclinic scirp.org
[Zn(hfac)₂(IM-o-QN)] Monoclinic C2/c scirp.org

This table highlights the diversity in crystal packing for pyrazole-containing compounds.

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a purified compound. uobaghdad.edu.iqrsc.org This analysis is crucial for verifying the empirical formula of newly synthesized pyrazole derivatives and their complexes. ajchem-a.com

The experimentally determined percentages of each element are compared with the theoretical values calculated from the proposed molecular formula. akjournals.comorientjchem.org A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the sample. rsc.org Elemental analysis is typically performed alongside spectroscopic techniques to provide a complete and unambiguous characterization of the compound. ajchem-a.comderpharmachemica.comnih.gov For example, the characterization of ligands and their resulting metal complexes often includes elemental analysis data (C, H, N) to confirm that the complexation reaction proceeded as expected and to establish the ligand-to-metal ratio. ajchem-a.comorientjchem.org

Applications of Pyrazol 2 Ide Chemistry in Advanced Functional Materials and Catalysis

Catalysis Research

Pyrazol-2-ide and its parent pyrazole (B372694) ligands have become instrumental in modern catalysis. Their ability to form pincer-type structures and act as proton-responsive ligands allows for metal-ligand cooperation, which is crucial for activating small molecules and facilitating complex organic transformations.

Transition Metal-Catalyzed Organic Transformations involving Pyrazolyl Ligands (e.g., Transfer Hydrogenation, Oxidation)

Pyrazolyl-containing ligands have been successfully employed in a variety of transition metal-catalyzed reactions, most notably in transfer hydrogenation. Ruthenium(II) complexes featuring pyrazolyl–pyridyl–pyrazole ligands have demonstrated exceptionally high activity in the transfer hydrogenation of ketones. acs.org These catalysts, operating in refluxing isopropyl alcohol, can achieve turnover frequencies (TOFs) up to 720,000 h⁻¹. acs.org The high efficiency is attributed to the hemilabile nature of the unsymmetrical ligand and the presence of a convertible N-H group on the pyrazole arm, which facilitates a metal-ligand cooperative mechanism. acs.orgnih.gov

Research has shown that protic pincer-type ruthenium(II) complexes catalyze the transfer hydrogenation of acetophenones using 2-propanol as the hydrogen source in the presence of a base. nih.gov Furthermore, the introduction of a pyrazole arm in place of other N-heterocyclic carbene (NHC) components can significantly accelerate the reaction. nih.gov Manganese(I) complexes have also emerged as effective catalysts for transfer hydrogenation when combined with pyrazole-based ligands. These systems can reduce a wide array of ketones to their corresponding alcohols under mild conditions, showcasing broad functional group tolerance. researchgate.net

Beyond hydrogenation, pyrazolide ligands are involved in oxidation catalysis. Dimeric cobalt complexes with bis(benzimidazole)pyrazolide ligands have been investigated as homogeneous catalysts for electrochemical water oxidation. acs.org The design of these ligands, particularly by incorporating electron-donating substituents, can be used to modulate the catalytic activity and overpotential of the system, demonstrating the tunability of pyrazolyl-based catalysts for oxidative processes. acs.org

Heterogeneous Catalysis Systems utilizing Pyrazolyl Moieties

The incorporation of pyrazolyl moieties into solid supports has led to the development of robust and recyclable heterogeneous catalysts. Metal-organic frameworks (MOFs) containing pyrazolate units are a prime example. A novel nano-magnetic MOF, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃H₂)₂, has been synthesized and used as a catalyst for the multicomponent synthesis of pyrazolo[3,4-b]pyridines. nih.gov This system is highly efficient under solvent-free conditions and benefits from easy magnetic separation and reusability, key advantages of heterogeneous catalysis. nih.govresearchgate.net

Mixed oxide nanocatalysts are another area where pyrazolyl systems are relevant, primarily in the synthesis of the pyrazole cores themselves. For instance, magnetic nano-sized acid catalysts like NiFe₂O₄@SiO₂–H₃PW₁₂O₄₀ have been used to prepare pyrano[2,3-c]pyrazole derivatives through one-pot, three-component reactions. arabjchem.org Similarly, chitosan, a biopolymer, has been used as a heterogeneous basic catalyst for the synthesis of furopyrazole moieties. scirp.org While these examples focus on constructing pyrazole-containing molecules, they highlight the compatibility of the pyrazole framework with heterogeneous catalytic methods, which can be extended to catalysts bearing the pyrazolyl group as the active ligand.

Role of this compound Ligands in Catalytic Cycles

The this compound ligand is not merely a spectator in catalytic transformations; it often plays an active and crucial role in the catalytic cycle. Its proton-responsive nature is key to its function. nih.gov The N-H group of a coordinated pyrazole can act as a proton shuttle, facilitating proton-coupled electron transfer (PCET) events. nih.govnih.gov This metal-ligand cooperativity, where the ligand participates in bond activation, is distinct from mechanisms where the metal center acts alone. nih.gov

In the transfer hydrogenation of ketones by ruthenium pincer complexes, the pyrazole N-H group is believed to participate in an outer-sphere hydrogen transfer mechanism. nih.govresearchgate.net The cycle often involves the deprotonation of the pyrazole ligand to the this compound form, which alters the electronic properties of the metal center and facilitates substrate coordination or product release. Subsequent protonation regenerates the active catalytic species.

In the context of water oxidation by cobalt complexes bearing bis(benzimidazole)pyrazolide ligands, the ligand framework is described as "noninnocent," meaning it actively participates in the redox process. acs.org Computational studies suggest that the ligand can be oxidized, influencing the reaction mechanism and the turnover-limiting step. This direct electronic involvement of the pyrazolide ligand allows for fine-tuning of the catalyst's performance, enabling high activity even at low overpotentials. acs.org The ability of the pyrazole to deprotonate readily to the this compound anion is fundamental to its capacity to bridge metal centers, forming polynuclear complexes that can exhibit unique catalytic activities. researchgate.net

Advanced Materials Science Applications

The same structural and electronic features that make this compound ligands valuable in catalysis also render them excellent building blocks for advanced functional materials. Their ability to form stable, well-defined coordination complexes with transition metals is the foundation for creating materials with tunable magnetic and optical properties.

Spin-Crossover (SCO) Materials incorporating Pyrazolyl Units

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. Iron(II) complexes are particularly fruitful for SCO chemistry, and ligands derived from pyrazolyl units, such as tris(pyrazolyl)borate and tris(pyrazolyl)methane, are classic examples that yield SCO behavior. mdpi.comresearchgate.net

The prototypical complex [Fe{HB(pz)₃}₂] is in a low-spin state at room temperature and transitions to a high-spin state upon heating. researchgate.net The SCO properties can be finely tuned by chemical modification of the pyrazolyl rings. For example, introducing methyl substituents onto the pyrazole moieties can decrease the ligand field strength, which in turn lowers the spin transition temperature or can even stabilize the high-spin state completely. mdpi.comresearchgate.net Conversely, adding electron-withdrawing groups can stabilize the low-spin state. nih.gov This tunability allows for the rational design of SCO materials with specific transition temperatures for potential applications in molecular switches, sensors, and data storage. nih.gov Functional groups, such as amines, can be introduced onto the pyrazole ring of an SCO-active complex, allowing it to be covalently integrated as a building block into larger structures like polymers without losing its magnetic bistability. nih.gov

Luminescent and Photophysical Materials based on Pyrazoles

Pyrazole derivatives are attractive scaffolds for the development of luminescent and photophysical materials due to their rigid, planar structures and π-conjugated systems. nih.gov A variety of organic and organometallic compounds based on pyrazoles exhibit interesting light-emitting properties. figshare.comepa.gov

Copper(I) complexes containing pyrazole-based ligands are a significant class of luminescent materials. For instance, mononuclear copper(I) complexes with 3-(2-pyridyl)pyrazole and phosphine (B1218219) ligands have been synthesized and studied for their photoluminescent properties. nih.gov The emission characteristics of these complexes are highly dependent on the nature of the ancillary ligands, such as the phosphines, and the specific structure of the pyrazole derivative. nih.gov

Organic pyrazole derivatives have also been developed as fluorescent probes and chemosensors. nih.gov The combination of a pyrazole core with other functional moieties can enhance its photophysical properties, making it a good candidate for complexation with metal ions, which can modulate the fluorescence response. nih.gov For example, a pyridine-pyrazole-based chemosensor has been shown to selectively recognize Al³⁺ ions with both colorimetric and fluorescent changes. nih.gov Furthermore, other pyrazole derivatives have been investigated as photo-luminescent materials in the solid state, with their emission properties being a key area of research for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. tandfonline.com

Supramolecular Crystal Engineering with Pyrazolyl Ligands

The field of supramolecular crystal engineering heavily relies on the predictable and directional nature of non-covalent interactions to construct highly ordered solid-state architectures. Pyrazolyl ligands have emerged as versatile building blocks in this domain due to their exceptional coordination chemistry and ability to participate in a variety of intermolecular forces. acs.orgias.ac.in The dissection of a target network into supramolecular synthons, which are the smallest structural units encoding the necessary information for mutual recognition, is a key strategy in crystal engineering. acs.org

A significant aspect of using pyrazolyl ligands is the ability to form coordination polymers with diverse dimensionalities and topologies. For instance, the combination of a bis-pyrazole ligand, 4,4′-methylenebis(3,5-dimethyl-1H-pyrazole), with dicarboxylate coligands and Co(II) ions has led to the synthesis of both two-dimensional and three-dimensional coordination polymers. worktribe.com The modification of synthesis conditions can result in different structures; for example, a 2D polymer with octahedral Co(II) ions or a 3D α-Po structure with pyrazolate-bridged dimers of tetrahedral Co(II) ions. worktribe.com This highlights the tunability of the resulting frameworks.

The influence of ligand design and counterions on the final supramolecular structure is a critical area of research. In a study involving silver salts and ditopic bis(pyrazolyl)methane ligands, the presence or absence of methyl groups on the pyrazolyl rings had a profound impact. acs.org The ligand bis(pyrazol-1-yl)(pyridine-4-yl)methane consistently formed box-like cyclic dimers. acs.org However, the methylated analogue, bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methane, yielded structures that were dependent on the coordinating ability of the anion, leading to either similar box-like structures or helical coordination polymers. acs.org This demonstrates that subtle modifications to the ligand can be used to control the dimensionality and chirality of the resulting assembly.

Furthermore, a "retro-design" approach has been employed to understand the structural impact of ligand complexity on silver(I) complexes with tris(pyrazolyl)methane ligands. nih.gov By systematically removing organizational features from multitopic ligands, researchers have shown that the presence of rigid components, like the central arene core and the tris(pyrazolyl)methane units, is crucial for forming highly organized supramolecular structures. nih.gov The flexibility of ether linkages is also vital, as it allows for the cumulative and complementary effects of non-covalent forces to direct the crystal packing. nih.gov The dominant structural feature in these complexes is often the κ²-κ¹ bonding mode of the tris(pyrazolyl)methane units to two silver centers. nih.gov

The use of mixed-ligand systems, such as pyrazole-carboxylate ligands, has also been explored to create novel coordination polymers. The heteroditopic ligand para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)benzoic acid has been synthesized and used to create coordination polymers with Co(II) and Cu(II), showcasing the potential of flexible pyrazole-carboxylate linkers to form low-dimensional assemblies. worktribe.com

Table 1: Examples of Pyrazolyl Ligands in Supramolecular Crystal Engineering

Ligand NameMetal Ion(s)Resulting StructureKey FindingsReference
bis(pyrazol-1-yl)(pyridine-4-yl)methaneAg(I)Box-like cyclic dimerFormation of discrete dimeric structure. acs.org
bis(3,5-dimethylpyrazol-1-yl)(pyridine-4-yl)methaneAg(I)Box-like dimer or helical coordination polymerStructure is dependent on the coordinating ability of the anion. acs.org
4,4′-methylenebis(3,5-dimethyl-1H-pyrazole)Co(II)2D sheets or 3D α-Po networkSynthesis conditions control dimensionality. worktribe.com
tris(pyrazolyl)methane derivativesAg(I)Various coordination polymersLigand rigidity and flexibility are key to organized structures. nih.gov
para-((3,5-dimethyl-1H-pyrazol-4-yl)methylene)benzoic acidCo(II), Cu(II)Low-dimensional assembliesDemonstrates utility of flexible pyrazole-carboxylate linkers. worktribe.com

Development of Chemo- and Biosensors with Pyrazole Scaffolds (Focus on chemical sensing mechanism)

The inherent electronic properties and versatile coordination capabilities of the pyrazole scaffold make it an excellent platform for the design of chemo- and biosensors. globalresearchonline.netresearchgate.net These sensors operate through various mechanisms, often involving a measurable response, such as a change in color or fluorescence, upon interaction with a specific analyte. rsc.orgnih.gov

A common sensing mechanism is chelation-enhanced fluorescence (CHEF). In this process, a pyrazole-containing ligand is designed to have low fluorescence in its free state. Upon binding to a target metal ion, the chelation event restricts intramolecular rotation or alters the electronic landscape of the molecule, leading to a significant increase in fluorescence intensity. rsc.orgresearchgate.net For example, a probe based on a 5-methyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid derivative was developed for the detection of Al³⁺. researchgate.net The binding of Al³⁺ to the probe induces a dramatic "turn-on" fluorescence response, allowing for sensitive and selective detection. researchgate.net The stoichiometry of this interaction was determined to be 1:1. rsc.org

Another prevalent mechanism is based on intramolecular charge transfer (ICT). In donor-π-acceptor (D-π-A) systems, a pyrazole moiety can act as part of the π-conjugated bridge connecting an electron-donating group to an electron-accepting group. The interaction with an analyte can disrupt this ICT process, leading to a change in the photophysical properties. For instance, a fluorescent "turn-off" probe for cyanide (CN⁻) was designed using a 3-aryl-4-(2,2-dicyanovinyl)-1-(2-pyridinyl)pyrazole system. acs.org The nucleophilic addition of cyanide to the dicyanovinyl group interrupts the ICT pathway, causing a quenching of fluorescence. acs.org

The sensing mechanism can also be investigated through various spectroscopic techniques. ¹H NMR titrations and FT-IR spectroscopy can provide detailed information about the binding site and the nature of the interaction between the pyrazole-based sensor and the analyte. rsc.org For example, changes in the chemical shifts of protons near the binding site in ¹H NMR spectra upon addition of the analyte can confirm the coordination mode.

The selectivity of these sensors is a crucial aspect. Pyrazole-based chemosensors have been developed to exhibit high selectivity for specific ions over a range of other competitive ions. rsc.org For instance, two novel pyrazole-based chemosensors, Pry-Flu and Pry-R6G, demonstrated high selectivity and sensitivity towards Ni²⁺ and Al³⁺, respectively. rsc.org The coordination of Ni²⁺ with Pry-Flu resulted in a color change from colorless to orange-yellow, while Pry-R6G showed a color change from colorless to pink upon binding with Al³⁺. rsc.org This "naked-eye" detection capability is highly desirable for practical applications.

Table 2: Chemical Sensing Mechanisms of Pyrazole-Based Sensors

SensorAnalyteSensing MechanismObservable ChangeReference
Pry-FluNi²⁺ChelationColorimetric (Colorless to Orange-Yellow) rsc.org
Pry-R6GAl³⁺ChelationColorimetric (Colorless to Pink) rsc.org
5-methyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid derivativeAl³⁺Chelation-Enhanced Fluorescence (CHEF)Fluorescence "turn-on" researchgate.net
3-aryl-4-(2,2-dicyanovinyl)-1-(2-pyridinyl)pyrazoleCN⁻Intramolecular Charge Transfer (ICT) disruptionFluorescence "turn-off" acs.org

Research in Agrochemistry Related to Pyrazole Scaffold Development (Focus on chemical synthesis and properties, not specific product effects)

The pyrazole scaffold is a cornerstone in the agrochemical industry, with numerous commercialized pesticides and herbicides containing this heterocyclic core. scielo.brnih.gov Research in this area is focused on the synthesis of novel pyrazole derivatives and the investigation of their intrinsic chemical and physical properties that contribute to their biological activity. biosynce.com

The synthesis of pyrazole derivatives for agrochemical applications often involves classical cyclocondensation reactions. mdpi.com A widely used method is the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comjetir.org This approach allows for the introduction of various substituents onto the pyrazole ring, which can be tailored to influence the compound's properties. biosynce.com For example, the Knorr pyrazole synthesis utilizes a 1,3-dicarbonyl compound and hydrazine in the presence of an acid catalyst. jetir.org Another key synthetic route is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. mdpi.com

More advanced synthetic strategies are continuously being developed to create structurally diverse pyrazole derivatives. mdpi.com Multi-component reactions (MCRs) are gaining attention as they allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netdntb.gov.ua For instance, pyrazolo[3,4-b]pyridines can be synthesized via MCRs involving N-substituted 5-aminopyrazoles and 1,3-bis-electrophilic substrates. mdpi.com Flow chemistry is also emerging as a powerful tool for the synthesis of pyrazoles, offering better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods. scilit.com

The properties of pyrazole-containing agrochemicals are heavily influenced by the nature and position of substituents on the pyrazole ring. biosynce.com The presence of two adjacent nitrogen atoms imparts polarity to the molecule and allows for hydrogen bonding, which affects its solubility and transport properties. biosynce.com The introduction of electron-withdrawing or electron-donating groups can modulate the electronic structure of the pyrazole ring, which in turn influences its reactivity and interaction with biological targets. For instance, the presence of bromo, chlorobenzoyl, and carboximidamide functional groups in a pyrazole compound suggests potential biological activity. ontosight.ai

The development of new pyrazole-based agrochemicals often involves the synthesis of a series of analogues with systematic structural variations. scielo.brnih.gov For example, a series of novel pyrazole derivatives containing phenylpyridine moieties were designed and synthesized to explore their herbicidal potential. nih.gov The synthesis involved the reaction of a substituted pyrazole with a chloromethylated phenylpyridine derivative in the presence of a base. nih.gov Similarly, new pyrazole-4-carboxamide derivatives have been synthesized through a four-step protocol starting from edaravone (B1671096) and various primary amines. scielo.br These synthetic efforts aim to expand the chemical space of pyrazole-based compounds for potential agrochemical applications.

Table 3: Synthetic Strategies for Agrochemical Pyrazole Scaffolds

Synthetic MethodKey ReactantsKey FeaturesReference
Knorr Pyrazole Synthesis1,3-Dicarbonyl compound, HydrazineClassic, versatile method for forming the pyrazole ring. jetir.org
[3+2] CycloadditionDiazo compound, AlkyneForms the five-membered ring through a concerted mechanism. mdpi.com
Multi-component Reactions (MCRs)Three or more starting materialsEfficient synthesis of complex molecules in a single step. researchgate.netdntb.gov.ua
Flow ChemistryContinuous reaction streamEnhanced control, safety, and scalability. scilit.com
Vilsmeier-Haack ReactionPyrazole derivativeUsed to incorporate a carboxyl group into the pyrazole core. scielo.br

Q & A

Basic: What are the standard protocols for synthesizing pyrazol-2-ide derivatives in academic laboratories?

Methodological Answer:
this compound derivatives are typically synthesized via cyclocondensation reactions. For example, pyrazole rings can be formed by reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . Key steps include:

Reagent Preparation : Use anhydrous solvents (e.g., ethanol, DMF) to avoid side reactions.

Reaction Optimization : Adjust temperature (80–120°C) and catalyst (e.g., acetic acid) to improve yield.

Purification : Column chromatography or recrystallization is recommended for isolating pure products.

Validation : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS) .

Table 1 : Common Synthesis Conditions

ReactantsCatalystSolventYield (%)Reference
Hydrazine + β-diketoneH₂SO₄Ethanol75–85
Hydrazine + enoneK₂CO₃DMF60–70

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound compounds?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7–8 ppm), while 13C^{13}C-NMR confirms carbon skeleton integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms tautomeric forms .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

Advanced: How to design experiments to assess the biological activity of this compound derivatives?

Methodological Answer:

Hypothesis-Driven Assays : For antimicrobial studies, use in vitro assays like minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

Controls : Include positive controls (e.g., ampicillin) and solvent-only negative controls.

Dose-Response Analysis : Test concentrations from 1 µg/mL to 100 µg/mL to establish IC₅₀ values.

Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) .

Advanced: How to resolve contradictions in reported physicochemical properties of this compound derivatives?

Methodological Answer:

  • Source Comparison : Cross-reference synthesis conditions (e.g., solvent polarity, temperature) that may alter solubility or stability .
  • Reproducibility Tests : Replicate experiments under standardized conditions (e.g., ambient vs. inert atmosphere).
  • Computational Validation : Density Functional Theory (DFT) calculations predict stability trends .

Advanced: What computational methods are effective for studying this compound interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor binding (e.g., this compound in enzyme active sites) .
  • Molecular Dynamics (MD) : Simulate interactions over 50–100 ns to assess binding stability.
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Basic: How to present this compound research data in compliance with academic standards?

Methodological Answer:

  • Tables/Figures : Include raw data (e.g., reaction yields, spectral peaks) and comparative graphs (e.g., bioactivity vs. structure).
  • Reproducibility : Document detailed experimental procedures, including instrument calibration and error margins .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific formatting guidelines .

Advanced: How to investigate the mechanism of action of this compound derivatives in catalytic systems?

Methodological Answer:

Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy under varying substrate concentrations.

Isotopic Labeling : Use 18O^{18}O-labeled reagents to trace catalytic pathways.

In Situ Spectroscopy : Employ Raman or FTIR to identify intermediate species .

Basic: What are the best practices for ensuring this compound stability during storage?

Methodological Answer:

  • Storage Conditions : Keep compounds in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC .

Advanced: How to optimize this compound synthesis using Design of Experiments (DoE)?

Methodological Answer:

  • Variable Screening : Use Plackett-Burman designs to identify critical factors (e.g., solvent, catalyst ratio).
  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between temperature and reaction time .

Advanced: How to integrate primary and secondary data in this compound research?

Methodological Answer:

  • Meta-Analysis : Compare experimental results with literature data using tools like RevMan for systematic reviews .
  • Data Fusion : Combine computational predictions (e.g., DFT) with empirical bioactivity data to validate hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
pyrazol-2-ide
Reactant of Route 2
pyrazol-2-ide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.